Cas no 955592-25-3 (N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide)

N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a thiophene-2-carboxamide moiety via an ethyl spacer. This structure imparts potential pharmacological relevance, particularly in targeting central nervous system (CNS) receptors or enzymes due to the quinoline scaffold's known bioactivity. The propyl substitution at the 1-position may enhance lipophilicity, improving membrane permeability. The thiophene carboxamide group offers additional binding interactions, suggesting utility in medicinal chemistry or as an intermediate for further derivatization. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a candidate for exploratory research in drug discovery or biochemical applications.
N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide structure
955592-25-3 structure
Product Name:N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide
CAS No:955592-25-3
MF:C19H24N2OS
MW:328.471663475037
CID:6216258
PubChem ID:16837162
Update Time:2025-10-28

N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide
    • F2271-0147
    • N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide
    • 955592-25-3
    • N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]thiophene-2-carboxamide
    • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
    • AKOS024634868
    • Inchi: 1S/C19H24N2OS/c1-2-11-21-12-3-5-16-14-15(7-8-17(16)21)9-10-20-19(22)18-6-4-13-23-18/h4,6-8,13-14H,2-3,5,9-12H2,1H3,(H,20,22)
    • InChI Key: JUHNHKGZTCKTRD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(NCCC1C=CC2=C(C=1)CCCN2CCC)=O

Computed Properties

  • Exact Mass: 328.16093457g/mol
  • Monoisotopic Mass: 328.16093457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 60.6Ų

N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide Pricemore >>

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Additional information on N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide

Introduction to N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide (CAS No. 955592-25-3)

N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 955592-25-3, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug discovery and development.

The molecular structure of this compound incorporates several key functional groups, including a tetrahydroquinoline moiety and a thiophene ring, which are known to contribute to its pharmacological profile. The tetrahydroquinoline segment is particularly noteworthy as it is often found in bioactive molecules that interact with various biological targets. Specifically, tetrahydroquinoline derivatives have been studied for their potential roles in modulating neurological and cardiovascular functions.

The presence of the ethylthiophene-2-carboxamide group further enhances the compound's complexity and suggests potential interactions with biological systems. Thiophene derivatives are widely recognized for their diverse applications in medicinal chemistry, ranging from antifungal to anti-inflammatory properties. The combination of these structural elements in N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide positions it as a candidate for further investigation into its pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. These tools have been instrumental in identifying potential binding sites and interaction mechanisms for N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide on target proteins. For instance, studies suggest that the tetrahydroquinoline moiety may interact with enzymes and receptors involved in signal transduction pathways, which are critical for various physiological processes.

In addition to its structural features, the compound's chemical properties make it suitable for further synthetic modifications. Researchers have explored various derivatives of this molecule to optimize its pharmacokinetic and pharmacodynamic profiles. These modifications often involve altering the substituents on the tetrahydroquinoline and thiophene rings to enhance solubility, bioavailability, and target specificity. Such efforts are aligned with current trends in drug development, where personalized medicine approaches are becoming increasingly prevalent.

The synthesis of N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of the molecule efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

From a regulatory perspective, the compound's classification as a research chemical ensures that it is subject to appropriate safety measures during handling and experimentation. While it does not fall under any restricted categories such as hazardous materials or controlled substances, researchers must adhere to standard laboratory protocols to ensure safe usage. This includes proper storage conditions and adherence to good laboratory practices (GLP) when conducting experiments involving this compound.

The potential applications of N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide extend beyond basic research into therapeutic agents. Its unique structure suggests utility in developing novel materials for drug delivery systems or as intermediates in the synthesis of more complex pharmaceuticals. The growing interest in bioconjugation techniques has also opened avenues for using this compound as a building block in designing targeted therapeutics that can selectively interact with specific disease markers.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylthiophene-2-carboxamide for medical applications. Collaborative efforts between academia and industry are essential in translating laboratory findings into tangible benefits for patients worldwide. By leveraging cutting-edge technologies and innovative methodologies, researchers can accelerate the discovery and development of new treatments that address unmet medical needs.

In conclusion, N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-y]ethylthiophene - 2 - carboxamide (CAS No. 95559 225 - 3 ) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups , coupled with recent advancements in computational biology , makes it an exciting candidate for further exploration . As scientists continue to unravel its biological activities , this molecule may pave the way for novel therapeutic strategies across various medical disciplines .

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